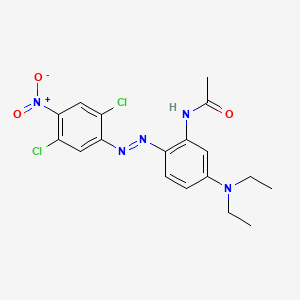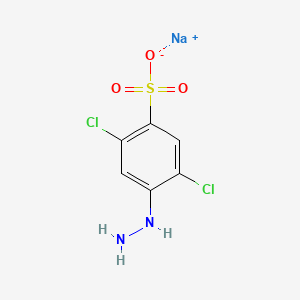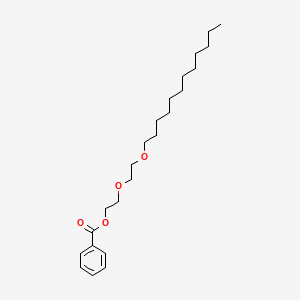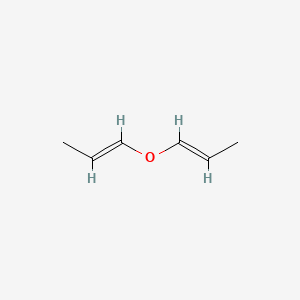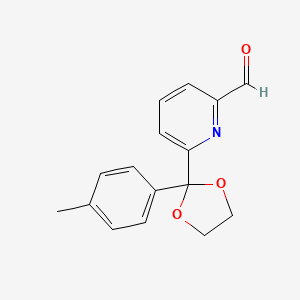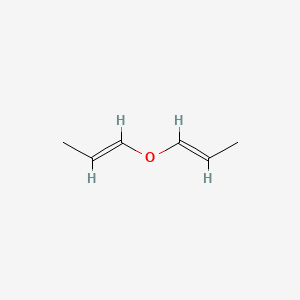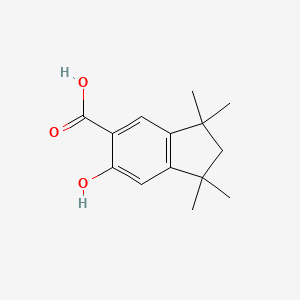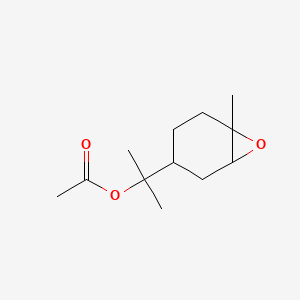
1-(Bis(4-methylphenyl)-lambda(4)-sulfanyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of NSC 157930 involves the reaction of 4-methylphenylsulfonium salts with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions, but with optimized parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
NSC 157930 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NSC 157930 may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Applications De Recherche Scientifique
NSC 157930 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of NSC 157930 involves its interaction with molecular targets and pathways in biological systems. It can bind to specific proteins and enzymes, altering their activity and function. This can result in various biological effects, including changes in cell signaling pathways and gene expression. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
NSC 157930 can be compared with other similar compounds, such as other sulfonium salts. These compounds share similar chemical properties and reactivity, but may differ in their specific applications and effects. For example, other sulfonium salts may have different molecular targets or pathways, resulting in unique biological effects. Some similar compounds include:
- Tris(4-methylphenyl)sulfonium chloride
- Tris(4-methylphenyl)sulfonium bromide
- Tris(4-methylphenyl)sulfonium iodide
These compounds can be used as references to highlight the uniqueness of NSC 157930 in terms of its specific applications and effects.
Propriétés
Numéro CAS |
22417-22-7 |
|---|---|
Formule moléculaire |
C21H21S+ |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
tris(4-methylphenyl)sulfanium |
InChI |
InChI=1S/C21H21S/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/q+1 |
Clé InChI |
QKFJVDSYTSWPII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


